Cas no 1111502-91-0 ([(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate)

[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate is a specialized heterocyclic compound featuring both thiophene and pyridine moieties, offering unique reactivity and structural versatility. The presence of a cyano group on the thiophene ring enhances its potential as an intermediate in agrochemical and pharmaceutical synthesis. The dichloropyridine component contributes to its utility in cross-coupling reactions, while the carbamoyl methyl ester linkage provides stability and functional flexibility. This compound is particularly valuable in the development of bioactive molecules due to its ability to act as a bifunctional building block. Its well-defined structure ensures consistent performance in synthetic applications, making it a reliable choice for research and industrial use.
[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate structure
1111502-91-0 structure
Product Name:[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
CAS No:1111502-91-0
MF:C13H7Cl2N3O3S
MW:356.183979272842
CID:6506623
PubChem ID:41156571
Update Time:2025-05-27

[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • [2-[(3-cyanothiophen-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
    • Z16551411
    • AKOS033509615
    • [(3-cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
    • EN300-26609137
    • 1111502-91-0
    • [(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
    • Inchi: 1S/C13H7Cl2N3O3S/c14-8-1-2-9(15)17-11(8)13(20)21-6-10(19)18-12-7(5-16)3-4-22-12/h1-4H,6H2,(H,18,19)
    • InChI Key: JLEALYSABORDKD-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=C1C(=O)OCC(NC1=C(C#N)C=CS1)=O)Cl

Computed Properties

  • Exact Mass: 354.9585177g/mol
  • Monoisotopic Mass: 354.9585177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 120Ų

[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26609137-0.05g
[(3-cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
1111502-91-0 95.0%
0.05g
$212.0 2025-03-20
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